[1-(2,2-Dimethylpropyl)piperidin-4-yl]methanol
Overview
Description
The compound “[1-(2,2-Dimethylpropyl)piperidin-4-yl]methanol” is a derivative of piperidin-4-yl methanol, which is a core structure in various synthesized compounds with potential biological activities. The papers provided do not directly discuss this specific compound but offer insights into similar compounds that share the piperidin-4-yl methanol moiety.
Synthesis Analysis
The synthesis of related compounds typically involves the condensation of diphenyl(piperidin-4-yl)methanol with different sulfonyl chlorides using methylene dichloride as a solvent and triethylamine as the base . This method could potentially be adapted for the synthesis of “[1-(2,2-Dimethylpropyl)piperidin-4-yl]methanol” by choosing an appropriate sulfonyl chloride that introduces the 2,2-dimethylpropyl group.
Molecular Structure Analysis
X-ray crystallography has been used to determine the molecular structures of similar compounds, revealing that the piperidine ring often adopts a chair conformation . The geometry around the sulfur atom in sulfonyl derivatives is typically distorted tetrahedral . For the target compound, one could infer a similar chair conformation for the piperidine ring, although the presence of the 2,2-dimethylpropyl group might influence the overall molecular geometry.
Chemical Reactions Analysis
The papers do not provide specific reactions for “[1-(2,2-Dimethylpropyl)piperidin-4-yl]methanol”; however, the related compounds have been used as intermediates in further chemical transformations. For instance, the sulfonyl derivatives could undergo various nucleophilic substitutions or elimination reactions depending on the reaction conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of the related compounds are characterized by spectroscopic techniques such as NMR, LC/MS, and FTIR . These techniques could also be applied to “[1-(2,2-Dimethylpropyl)piperidin-4-yl]methanol” to determine its properties. The presence of different functional groups, like the methanol and piperidine, would influence properties such as solubility, boiling point, and reactivity.
Case Studies and Biological Activity
Some of the synthesized piperidin-4-yl methanol derivatives have been evaluated for their antiproliferative activity against various carcinoma cell lines . The substitution pattern on the aryl ring, particularly the presence of methoxy and fluorine groups, was found to play a significant role in the biological activity. While “[1-(2,2-Dimethylpropyl)piperidin-4-yl]methanol” has not been specifically studied, the structural similarities suggest that it could also possess interesting biological properties worth investigating.
Safety And Hazards
The safety and hazards of “[1-(2,2-Dimethylpropyl)piperidin-4-yl]methanol” are not known. However, 4-Piperidinemethanol, a similar compound, is classified as Skin Corr. 1B, indicating it can cause skin corrosion3.
Future Directions
The future directions for “[1-(2,2-Dimethylpropyl)piperidin-4-yl]methanol” are not known. However, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry2.
Please note that this information is based on the available data and may not be fully comprehensive. For more detailed information, further research and experimentation would be necessary.
properties
IUPAC Name |
[1-(2,2-dimethylpropyl)piperidin-4-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO/c1-11(2,3)9-12-6-4-10(8-13)5-7-12/h10,13H,4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQGKXHSNPCVVGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CN1CCC(CC1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00610401 | |
Record name | [1-(2,2-Dimethylpropyl)piperidin-4-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00610401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2,2-Dimethylpropyl)piperidin-4-yl]methanol | |
CAS RN |
917898-68-1 | |
Record name | [1-(2,2-Dimethylpropyl)piperidin-4-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00610401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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